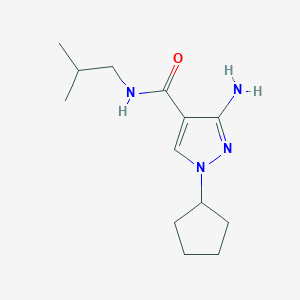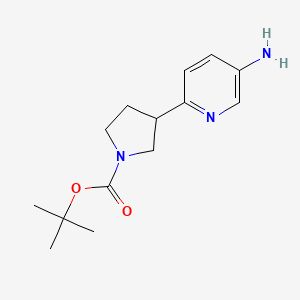
5-(1-methyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-méthyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine est un composé hétérocyclique qui présente un cycle pyrazole fusionné à un cycle thiadiazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 5-(1-méthyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de l’acide 1-méthyl-3-nitro-1H-pyrazole-4-carboxylique avec la thiosemicarbazide en présence d’un agent déshydratant tel que l’oxychlorure de phosphore (POCl3). La réaction est généralement effectuée sous reflux, conduisant à la formation du cycle thiadiazole souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé impliqueraient probablement l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu et de principes de chimie verte pour améliorer l’efficacité et la durabilité du processus.
Analyse Des Réactions Chimiques
Types de réactions
5-(1-méthyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en un groupe amino à l’aide d’agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur.
Substitution : Le cycle thiadiazole peut participer à des réactions de substitution nucléophile, où les nucléophiles remplacent l’un des substituants sur le cycle.
Condensation : Le composé peut subir des réactions de condensation avec des aldéhydes ou des cétones pour former des bases de Schiff.
Réactifs et conditions courantes
Oxydation : Hydrogène gazeux avec un catalyseur au palladium.
Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.
Condensation : Aldéhydes ou cétones en présence d’un catalyseur acide.
Principaux produits
Réduction : Conversion du groupe nitro en groupe amino.
Substitution : Formation de dérivés thiadiazoliques substitués.
Condensation : Formation de bases de Schiff.
Applications de recherche scientifique
5-(1-méthyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Enquête sur son potentiel en tant qu’agent antimicrobien et antifongique.
Médecine : Exploration de son potentiel en tant qu’agent thérapeutique dans le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Applications De Recherche Scientifique
5-(1-methyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Le mécanisme d’action de 5-(1-méthyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les applications médicales, il peut inhiber l’activité de certaines enzymes ou de certains récepteurs, ce qui entraîne des effets thérapeutiques. Les voies moléculaires et les cibles exactes peuvent varier en fonction de l’application spécifique et de la structure du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
5-(1-méthyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine : Unique en raison de son motif de substitution spécifique et de la présence à la fois de cycles pyrazole et de thiadiazole.
Dérivés de pyrazolo[1,5-a]pyrazine-4-yl : Similaires en structure mais diffèrent dans la disposition spécifique des atomes et des groupes fonctionnels.
Dérivés de thiadiazole : Partagent le cycle thiadiazole mais diffèrent dans les substituants attachés au cycle.
Unicité
L’unicité de 5-(1-méthyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine réside dans son motif de substitution spécifique et la combinaison de cycles pyrazole et de thiadiazole, qui confèrent des propriétés chimiques et biologiques distinctes .
Propriétés
Formule moléculaire |
C6H6N6O2S |
|---|---|
Poids moléculaire |
226.22 g/mol |
Nom IUPAC |
5-(1-methyl-3-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H6N6O2S/c1-11-2-3(4(10-11)12(13)14)5-8-9-6(7)15-5/h2H,1H3,(H2,7,9) |
Clé InChI |
HFOIFWLEPUPOFC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)[N+](=O)[O-])C2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B11729024.png)

![2-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11729032.png)

![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11729047.png)
![N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine](/img/structure/B11729050.png)


![1-{3-[4-(Propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11729060.png)
![N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11729068.png)
![1-ethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729077.png)

![[(Z)-({4-[(E)-(2,2-dimethylhydrazin-1-ylidene)methyl]phenyl}methylidene)amino]thiourea](/img/structure/B11729103.png)

